molecular formula C22H20N2O2 B11346587 3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11346587
M. Wt: 344.4 g/mol
InChI Key: LRZVRVLMESTXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring, a quinoline moiety, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be prepared by the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Coupling Reaction: The final step involves the coupling of the benzofuran ring with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H20N2O2/c1-12-10-13(2)19-15(4)21(26-18(19)11-12)22(25)24-17-7-5-6-16-9-8-14(3)23-20(16)17/h5-11H,1-4H3,(H,24,25)

InChI Key

LRZVRVLMESTXPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.